2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 249.69 g/mol. This compound is characterized by its unique structural features that include a benzothiazole ring and a sulfonyl chloride functional group. It is primarily used in various scientific applications, particularly in medicinal and organic chemistry.
The compound is cataloged under the Chemical Abstracts Service number 62425-99-4 and can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. It is included in databases such as PubChem and the Environmental Protection Agency's DSSTox database, which provide comprehensive information on its properties and safety .
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride falls under the classification of sulfonyl chlorides, which are known for their reactivity in nucleophilic substitution reactions. Its structural similarity to other benzothiazole derivatives suggests potential interactions with biological targets, making it relevant in pharmacological studies .
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 2-oxo-2,3-dihydro-1,3-benzothiazole with chlorosulfonic acid. This reaction is conducted under controlled conditions to ensure the formation of the desired sulfonyl chloride product.
The reaction can be summarized as follows:
The mechanism involves the electrophilic attack of chlorosulfonic acid on the nitrogen or sulfur atom of the benzothiazole ring, leading to the formation of the sulfonyl chloride.
2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is involved in several types of chemical reactions:
Common reagents used in these reactions include bases and acids which facilitate different pathways depending on the desired outcome .
The mechanism of action for 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is primarily based on its ability to undergo nucleophilic aromatic substitution due to its electrophilic nature.
This compound's structural similarity to other benzothiazole derivatives suggests that it may interact with various biological targets through these substitution mechanisms. Benzothiazole derivatives have been noted for their diverse biological activities, indicating potential therapeutic applications.
The physical properties of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride include:
Key chemical properties include:
Safety classifications indicate that it is harmful if swallowed and causes severe skin burns .
The primary applications of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride include:
This compound's versatility makes it valuable in both academic research settings and industrial applications .
The predominant synthetic route to 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS 62425-99-4) involves direct electrophilic chlorosulfonation of the 1,3-benzothiazol-2(3H)-one heterocyclic core. This reaction typically employs chlorosulfonic acid (ClSO₃H) as both the sulfonating agent and chlorinating reagent. The electron-deficient nature of the benzothiazolone ring necessitates vigorous conditions, with the sulfonyl chloride group preferentially installing at the C6 position due to reduced steric hindrance and favorable electronic distribution compared to C4 or C5 positions. The reaction proceeds via an electrophilic aromatic substitution mechanism where chlorosulfonic acid generates a chlorosulfonium ion, attacking the electron-rich aromatic ring. Subsequent dehydration yields the sulfonyl chloride functionality. This methodology is valued for its atom economy and direct access to the target compound without intermediate isolation [5] [10].
Table 1: Key Structural Identifiers of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl Chloride
| Identifier | Value |
|---|---|
| CAS Number | 62425-99-4 |
| Molecular Formula | C₇H₄ClNO₃S₂ |
| Molecular Weight | 249.7 g/mol |
| SMILES | ClS(=O)(=O)c1ccc2NC(=O)Sc2c1 |
| InChI Key | XTLMRZGHSSZIIR-UHFFFAOYSA-N |
Reaction efficiency and yield are highly dependent on precise parameter control:
Table 2: Impact of Reaction Parameters on Sulfonyl Chloride Yield
| Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
|---|---|---|---|
| Temperature | Room temperature | 0°C → 70°C (gradient) | +45% yield |
| ClSO₃H Equivalents | 1.5 eq | 4.0 eq | +62% conversion |
| Reaction Time | 1 hour | 3 hours | +28% purity |
| Solvent | THF | Dichloromethane | Reduced decomposition |
Table 3: Synthetic Route Comparison for Target Sulfonyl Chloride
| Synthetic Approach | Key Steps | Overall Yield | Purity | Primary Limitation |
|---|---|---|---|---|
| Direct Chlorosulfonation | C6-sulfonation with ClSO₃H | 70-85% | >95% | Corrosive reagents |
| Sandmeyer Diazotization | Amine → diazonium → SO₂ insertion | 45-55% | 85-90% | Low-yielding steps |
| Thioether Oxidation-Chlorination | Thiol → disulfide → sulfonyl chloride | 50-60% | 80-88% | Odorous intermediates |
Catalysts play crucial roles in suppressing side reactions and improving regioselectivity:
Table 4: Catalytic Systems for Sulfonyl Chloride Synthesis
| Catalyst System | Loading | Function | Yield Improvement |
|---|---|---|---|
| AlCl₃ | 5-10 mol% | Electrophilic activation of ring | +15-20% |
| DMAP | 1-3 mol% | Nucleophilic catalysis of sulfation | +12-18% |
| SOCl₂ / P₂O₅ | 1-2 eq | Water scavenging | +10-15% |
| Triethylamine (quenching) | 2-3 eq | Acid neutralization during workup | Improved purity |
CAS No.: 5875-50-3
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 2435-59-8